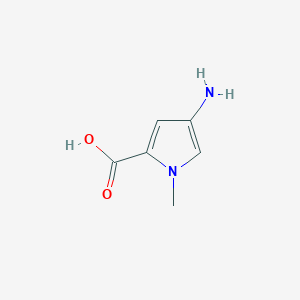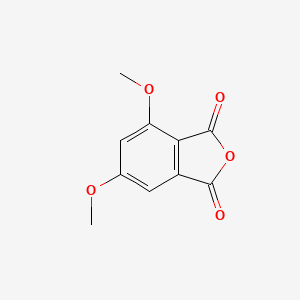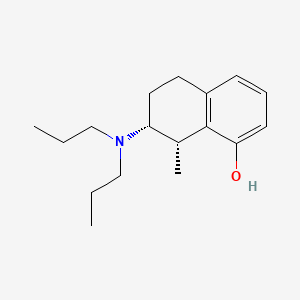![molecular formula C17H20N2O2 B1608809 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide CAS No. 70757-64-1](/img/structure/B1608809.png)
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide
Overview
Description
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C17H20N2O2 . It has a molecular weight of 284.35 g/mol .
Molecular Structure Analysis
The InChI code for 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide is1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) . The Canonical SMILES is CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN . Physical And Chemical Properties Analysis
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide has a molecular weight of 284.35 g/mol . It has a XLogP3-AA of 3.3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 284.152477885 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 21 .Scientific Research Applications
Pharmacological Research
This compound, with its unique structure, is a candidate for pharmacological research. Its molecular framework allows for the exploration of interactions with various biological targets. The phenoxy acetamide group, in particular, has been associated with a range of pharmacologically interesting properties .
Chemical Synthesis
As a building block in chemical synthesis, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide can be used to synthesize more complex molecules. Its reactive hydrazide group is particularly useful for forming hydrazone linkages, which are prevalent in many pharmaceuticals .
Material Science
In material science, this compound could potentially be used to modify surface properties of materials. The phenylethyl group could interact with various substrates, altering hydrophobicity or other surface characteristics important in material coatings .
Molecular Biology
The compound’s ability to form stable structures could be utilized in molecular biology. It could serve as a linker or a stabilizer in the formation of larger bioconjugates used in molecular assays or as a part of drug delivery systems .
Analytical Chemistry
In analytical chemistry, 2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide could be used as a standard or a reagent in chromatography or spectrometry to identify or quantify other substances due to its distinct chemical signature .
Proteomics
The compound may find applications in proteomics, where it could be used to modify proteins or peptides. This modification can help in studying protein function and interaction, as well as in developing new therapeutic agents .
Genomics
In genomics, this molecule could be part of a toolkit for DNA modification or labeling, aiding in the visualization or quantification of genetic material in various research applications .
Drug Discovery
Lastly, in drug discovery, the compound’s structure could be used as a scaffold for the development of new drugs. Its molecular backbone might interact with various biological targets, which can be explored for therapeutic potential .
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)21-12-16(20)19-18/h3-11H,12,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPDTMZORKWRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403912 | |
| Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide | |
CAS RN |
70757-64-1 | |
| Record name | 2-[4-(1-methyl-1-phenylethyl)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![20-nitro-N-(2,4,6-trinitrophenyl)-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-21-amine](/img/structure/B1608730.png)
![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)








